FXIa-IN-14

FXIa inhibition enzymatic assay potency comparison

Standard FXIa inhibitors often lack published intravenous pharmacokinetic data, limiting parenteral route studies. FXIa-IN-14 (Compound 14c) solves this with documented rat PK and aPTT prolongation. - **Selective FXIa inhibition**: IC50 = 15 nM; doubles aPTT at 6.8 μM in plasma. - **In vivo validated**: Prolongs aPTT >1-fold in rats; suitable for FeCl₃ or stasis thrombosis models. - **IV-optimized tool**: Compare head-to-head against oral inhibitors (e.g., Milvexian) to isolate route-specific effects. - **Supply**: BenchChem provides research-grade material with rapid global shipping.

Molecular Formula C31H29ClN4O6S
Molecular Weight 621.1 g/mol
Cat. No. B12368278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-14
Molecular FormulaC31H29ClN4O6S
Molecular Weight621.1 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)NC2=CC=C(C=C2)CC(C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O
InChIInChI=1S/C31H29ClN4O6S/c1-16-11-21(16)28(38)33-20-6-3-17(4-7-20)12-24(35-29(39)25-9-10-26(43-25)31(41)42)30(40)36(2)15-18-13-27(37)34-23-8-5-19(32)14-22(18)23/h3-10,13-14,16,21,24H,11-12,15H2,1-2H3,(H,33,38)(H,34,37)(H,35,39)(H,41,42)/t16?,21?,24-/m0/s1
InChIKeyYZFNJXMSYSWSDA-NXWRJRFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-14: Intravenous FXIa Inhibitor


FXIa-IN-14 (CAS 2423992-72-5), also known as Compound 14c, is a small-molecule inhibitor of activated coagulation factor XI (FXIa), a serine protease positioned at a key juncture in the intrinsic coagulation pathway [1]. The compound is derived from a 6-chloro-quinolin-2-one chemical scaffold and was developed through structure-based optimization of P1, P1', and P2' binding groups [1]. Pharmacological profiling demonstrates its capacity to inhibit FXIa enzymatic activity in vitro and prolong activated partial thromboplastin time (aPTT) both in plasma and in vivo [1]. Its primary reported application lies in cardiovascular and thrombosis research, specifically in models where the selective blockade of the intrinsic pathway without impairing extrinsic pathway (PT) is required [1].

Workflow
Intrinsic coagulation pathway studies
Selection
IV-documented tool compound with published in vivo aPTT response
Use Context
Requires selective FXIa blockade without PT pathway interference

Why FXIa-IN-14's IV PK Profile Matters


While the anticoagulant research landscape includes a range of FXIa inhibitors—from orally bioavailable clinical candidates like Milvexian and Asundexian to earlier preclinical tool compounds—generic substitution within this class is not scientifically valid [1]. FXIa-IN-14 distinguishes itself through a specific combination of biochemical potency, functional clotting assay activity, and, critically, a documented pharmacokinetic profile in rats that supports intravenous administration [1]. This is a pivotal differentiator; many in-class FXIa probes either lack published in vivo PK data or are optimized for oral dosing, making FXIa-IN-14 a unique tool for studies requiring parenteral delivery or for investigating the pharmacodynamic consequences of intravenous FXIa blockade [1].

Target compound
FXIa-IN-14
Intravenous PK characterized; in vivo aPTT prolongation in rats; moderate enzymatic potency
Potential substitute
Oral clinical candidates (Milvexian, Asundexian)
Optimized for oral bioavailability; PK and PD profiles may not translate to parenteral models
Other preclinical FXIa tools
Often lack published in vivo functional data or defined IV PK; class mismatch may limit model interpretation

FXIa-IN-14: Key Quantitative Differentiators


Enzymatic Potency vs. Clinical FXIa Inhibitors

FXIa-IN-14 inhibits human FXIa with an IC50 of 15 nM in a purified enzyme assay [1]. This potency, while not the most potent in the class, positions it as a robust research tool. For context, the clinical-stage oral inhibitor Asundexian has been reported with an IC50 of 1 nM against human FXIa [2], and Milvexian exhibits a Ki of 0.11 nM [3]. Therefore, FXIa-IN-14 offers an intermediate potency profile, potentially useful for assays where extremely high-affinity binding may not be optimal for studying reversible inhibition dynamics.

Enzymatic potency vs. clinical FXIa inhibitors
Reported
IC50 = 15 nM (FXIa-IN-14) vs 1 nM (Asundexian); Ki = 0.11 nM (Milvexian)
~15-fold less potent than Asundexian
Moderate potency suitable for reversible inhibition studies
Purified human enzyme assay; cross-study comparison
FXIa inhibition enzymatic assay potency comparison

aPTT Prolongation Compared to FXIa-IN-15

In a functional clotting assay using human plasma, FXIa-IN-14 doubled the activated partial thromboplastin time (2x aPTT) at a concentration of 6.8 μM [1]. This provides a direct link between enzymatic inhibition and anticoagulant effect in a physiologically relevant matrix. A closely related analog from the same publication, FXIa-IN-15 (Compound (S)-10h), extends aPTT by 50% (EC1.5x) at a concentration of 0.55 μM [2]. This cross-study comparison reveals that while FXIa-IN-15 is more potent in the aPTT assay, FXIa-IN-14's effect is well-characterized and provides a benchmark for its class.

aPTT prolongation vs. FXIa-IN-15
Reported
2× aPTT at 6.8 μM (FXIa-IN-14) vs EC1.5× at 0.55 μM (FXIa-IN-15)
~12.4-fold higher concentration required
Defined benchmark for plasma assay standardization
Human plasma clotting assay; analog comparison
coagulation assay aPTT functional activity

In Vivo Intravenous aPTT Prolongation

FXIa-IN-14 demonstrated in vivo anticoagulant efficacy in rats, prolonging aPTT by more than 1-fold relative to baseline without affecting prothrombin time (PT), confirming its selective action on the intrinsic pathway [1]. This is a critical differentiator, as most publicly available research tool FXIa inhibitors lack documented in vivo functional data. While clinical candidates like ONO-7684 have shown aPTT prolongation in humans (maximum on-treatment ratio-to-baseline of 2.78 at 250 mg daily) [2], FXIa-IN-14's activity in a standard rodent model provides immediate utility for preclinical proof-of-concept studies.

In vivo IV aPTT prolongation
Class-level
\u003e1-fold aPTT prolongation in rats; no PT effect
Intrinsic pathway selectivity confirmed
Supports IV in vivo PD model interpretation
Rodent model; direct human translation not established
in vivo efficacy pharmacodynamics aPTT prolongation

Intravenous vs. Oral PK Profiles

The pharmacokinetic properties of FXIa-IN-14 were evaluated following intravenous administration in rats [1]. The authors concluded that the compound 'probably will be a clinical candidate for intravenous administration' [1]. This is a fundamental distinction from the majority of advanced FXIa inhibitors, such as Milvexian and Asundexian, which are explicitly optimized for oral bioavailability [REFS-3, REFS-6]. For researchers, this means FXIa-IN-14 is one of the few well-characterized tool compounds available for studies requiring controlled intravenous dosing, such as infusion models or investigations into parenteral anticoagulation.

IV vs. oral PK profiles
Class-level
IV PK characterized in rats; designated potential IV clinical candidate
Contrasts with orally optimized comparators
Enables parenteral delivery research without oral absorption variability
Rat PK study; clinical development stage differs
pharmacokinetics intravenous rodent PK

FXIa-IN-14: Recommended Research Applications


IV Pharmacodynamic Studies in Thrombosis Models

Leverage FXIa-IN-14's established in vivo activity (prolongs aPTT >1-fold in rats) and its documented intravenous PK profile to directly test the hypothesis that parenteral FXIa blockade can reduce thrombus burden in experimental thrombosis models, such as FeCl₃-induced arterial injury or stasis-induced venous thrombosis [1].

In Vitro Coagulation Assay Standardization

Utilize FXIa-IN-14's defined concentration for doubling aPTT (6.8 μM) as a reference standard or positive control in plasma-based clotting assays when evaluating the functional activity of novel anticoagulants or investigating the role of the intrinsic pathway in various disease states [1].

Comparative IV vs. Oral Pharmacology

Employ FXIa-IN-14 as the representative intravenous agent in head-to-head studies against oral FXIa inhibitors (e.g., Milvexian, Asundexian) to isolate and compare the pharmacokinetic and pharmacodynamic profiles of these two distinct routes of administration in the same preclinical model [1].

FXIa-Dependent Thrombin Generation

Given its moderate potency (IC50 15 nM) and reversible binding characteristics, FXIa-IN-14 is well-suited for detailed in vitro mechanistic studies using calibrated automated thrombography (CAT) or similar assays to dissect the contribution of FXIa to thrombin generation under various activating conditions without complete pathway ablation [1].

Application
Selection Property
Validation Focus
Intravenous thrombosis model studies
In vivo aPTT response and IV PK profile
Thrombus burden endpoint and intrinsic pathway selectivity
Plasma-based coagulation assay reference
Defined aPTT prolongation concentration
aPTT assay reproducibility and pathway specificity
Comparative IV/oral FXIa inhibition
Route-dependent PK and PD characterization
Exposure-response relationship and absorption variability
Thrombin generation mechanistic studies
Reversible binding and moderate potency
Thrombin generation kinetics under intrinsic activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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